N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide
Description
Significance and Evolution of Sulfonamide Compounds in Chemical Research
Sulfonamides, compounds containing the -SO2NH2 functional group, hold a storied place in the history of chemistry and medicine. researchgate.net Their journey began with the discovery of sulfanilamide's antibacterial properties in the 1930s, which revolutionized medicine as the first class of effective systemic antimicrobial agents, known as "sulfa drugs". researchgate.netajchem-b.comajchem-b.com These early discoveries paved the way for the development of antibiotics before the era of penicillin. researchgate.netajchem-b.com
The significance of sulfonamides has since evolved far beyond their antimicrobial origins. Today, they are recognized as a "versatile and promising scaffold" in drug discovery. nih.gov This is due to their ability to exhibit a wide spectrum of biological activities. researchgate.netajchem-b.com Research has demonstrated their potential as antiviral, antidiabetic, anticancer, and anti-inflammatory agents. researchgate.netajchem-b.comnih.gov For instance, certain sulfonamide derivatives act as inhibitors for enzymes like carbonic anhydrase, which is relevant in treating glaucoma and some cancers. researchgate.netajchem-b.comajchem-b.com
Beyond their therapeutic applications, sulfonamides are crucial building blocks in synthetic organic chemistry. researchgate.netajchem-b.com They are used in processes involving the protection of amines and serve as key intermediates in the synthesis of a variety of pharmaceuticals. wisdomlib.org Continuous advancements in synthetic methodologies have improved their production efficiency, cementing their role as a cornerstone in modern pharmaceutical research and development. researchgate.netajchem-b.com
Overview of Nitrobenzene (B124822) and Cyclopropyl (B3062369) Moieties in Organic Synthesis and Medicinal Chemistry
The structure of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide incorporates two other critical chemical moieties: nitrobenzene and cyclopropyl. Each contributes unique properties that are highly valued in chemical synthesis and drug design.
Nitrobenzene Moiety: Nitrobenzene (C6H5NO2) is the simplest aromatic nitro compound. britannica.com It is a pale yellow, oily liquid primarily used as a precursor in industrial chemical production. britannica.comnih.gov Approximately 95% of all nitrobenzene is hydrogenated to produce aniline (B41778) (C6H5NH2). wikipedia.orgnih.gov Aniline is a vital intermediate for a vast range of products, including polyurethanes, rubber chemicals, pesticides, dyes, and pharmaceuticals like paracetamol. nih.govwikipedia.orgnih.gov
In the context of organic reactions, the nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. tiu.edu.iq Nitrobenzene can also act as a mild oxidizing agent in certain reactions, such as the Skraup synthesis of quinolines. wikipedia.org Its derivatives are foundational materials for producing a variety of other chemicals, including dinitrobenzenes and dichloroanilines. nih.gov
Cyclopropyl Moiety: The cyclopropyl group, a three-membered carbon ring, is an increasingly important structural motif in medicinal chemistry. iris-biotech.dethieme-connect.com Though seemingly simple, its unique stereoelectronic properties offer significant advantages in drug design. acs.org The strained ring introduces a degree of conformational rigidity, which can help position other functional groups for optimal interaction with biological targets, leading to more favorable binding. iris-biotech.de
Incorporating a cyclopropyl ring can profoundly influence a molecule's pharmacological properties. iris-biotech.de Key benefits that have been observed in drug development include:
Enhanced Potency: By locking the molecule into a more active conformation. acs.org
Increased Metabolic Stability: For example, an N-cyclopropyl group is less susceptible to oxidation by CYP450 enzymes compared to an N-ethyl group. iris-biotech.de
Altered Physicochemical Properties: It can modify lipophilicity and pKa, which affects a drug's absorption, distribution, and excretion. iris-biotech.deacs.org
Reduced Off-Target Effects: By improving binding specificity. acs.org
Numerous FDA-approved drugs contain this moiety, highlighting its value in transitioning preclinical candidates to clinical use. thieme-connect.comacs.org It can be introduced into molecules using building blocks like cyclopropylamine (B47189). thieme-connect.comlongdom.org
Research Trajectories for this compound and Analogues
While specific research literature detailing the applications of this compound is not extensively available, its structure suggests clear trajectories for future investigation. The compound serves as a scaffold that combines the well-established biological relevance of sulfonamides with the advantageous properties of the cyclopropyl and nitrobenzene groups.
Research on this compound and its analogues would likely proceed along two main paths:
Synthetic Chemistry: The molecule is a logical target for synthetic chemists. The synthesis would likely involve the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with cyclopropylamine. google.comchemicalbook.com The 2-methyl-5-nitrobenzenesulfonyl chloride precursor itself can be synthesized via the sulfonation of p-nitrotoluene. google.com Further research could explore the selective reduction of the nitro group to an amino group, yielding N-cyclopropyl-5-amino-2-methylbenzenesulfonamide. This resulting aniline derivative would be a versatile intermediate for creating a library of more complex molecules, for example, through diazotization or acylation reactions.
Medicinal Chemistry and Drug Discovery: Given the broad biological activities of sulfonamides, this compound and its derivatives are prime candidates for biological screening. The presence of the N-cyclopropyl group is a known strategy for enhancing metabolic stability and potency. iris-biotech.de Research on analogues such as 5-Cyclopropyl-2-nitrobenzenesulfonamide and 2-Methyl-5-nitrobenzenesulfonamide (B103893) could provide insights into structure-activity relationships. nih.govnih.gov Investigations would likely focus on antimicrobial, anticancer, or enzyme inhibition assays, exploring how the unique combination of the three moieties contributes to any observed biological effects.
The study of this compound and its analogues stands to contribute to the ongoing development of novel sulfonamide-based therapeutic agents and synthetic intermediates.
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-7-2-5-9(12(13)14)6-10(7)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUCCENEXAWSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of N Cyclopropyl 2 Methyl 5 Nitrobenzenesulfonamide Analogues
Reaction Pathways and Transformation Mechanisms of Substituted Sulfonamides
Substituted sulfonamides are versatile functional groups that participate in a wide array of chemical transformations. The core reactivity centers on the nitrogen and sulfur atoms of the sulfonamide bond (-SO₂NH-).
One of the most common reaction pathways for sulfonamides is the cleavage of the S-N bond. This can be achieved under various conditions, including hydrolytic cleavage catalyzed by ceria nanostructures, which can proceed under ambient conditions. nih.govacs.org The mechanism often involves nucleophilic attack at the sulfonyl sulfur. Under acidic conditions, protonation of the amine group can make the sulfonic group the most reactive site for nucleophilic attack, favoring S-N bond scission. nih.gov Conversely, cleavage can also be induced by arene anion radicals, where electron transfer initiates the fragmentation into amide and sulfinate anions. researchwithrutgers.com
Another significant transformation is the cleavage of the C-N bond, which can occur via an aromatic nucleophilic substitution mechanism, particularly if the aromatic ring attached to the nitrogen is electron-deficient. nih.gov Electrochemical methods also provide a green alternative for the oxidative cleavage of N(sp²)-C(sp²/³) bonds adjacent to a sulfonamide. acs.org
The nitrogen atom of the sulfonamide can also act as a nucleophile. N-alkylation and N-arylation are fundamental transformations for elaborating sulfonamide structures. These reactions are often facilitated by transition-metal catalysts. nih.gov
Below is a table summarizing common reaction pathways for substituted sulfonamides.
| Reaction Type | Reagents/Conditions | Bond(s) Involved | Product Type(s) |
| S-N Bond Cleavage | Ceria nanostructures (hydrolysis) nih.govacs.org | S-N | Sulfonic acid, Amine |
| S-N Bond Cleavage | Arene anion radicals (reduction) researchwithrutgers.com | S-N | Amide anion, Sulfinate anion |
| C-N Bond Cleavage | Electrochemical oxidation acs.org | C-N | Des-alkyl/aryl sulfonamide |
| N-Arylation | Pd-catalysis, Aryl nonaflates nih.gov | C-N | N-Aryl sulfonamide |
Investigation of Rearrangement Reactions Involving Cyclopropyl (B3062369) Rings
The cyclopropyl group attached to the sulfonamide nitrogen is a source of significant chemical reactivity due to its inherent ring strain. This strain allows the cyclopropane (B1198618) ring to undergo various rearrangement and ring-opening reactions, often leading to the formation of larger, more complex heterocyclic structures.
One notable pathway involves the generation of N-cyclopropyl nitrenium ions. Computational and experimental studies have shown that these intermediates can undergo several rapid transformations with low activation barriers. These include:
Cyclopropyl ring expansion: This leads to the formation of four-membered azetium ions.
Ethylene elimination: This pathway results in the formation of an isonitrilium ion.
Ring-opening by nucleophiles: In the presence of nucleophiles like methanol, the cyclopropyl ring can be opened to form N-3-methoxypropyl iminium ions.
These rearrangements are highly dependent on the substituents and reaction conditions. For instance, the Cloke-Wilson rearrangement describes the transformation of cyclopropylimines into five-membered N-containing heterocycles like pyrrolines, a process that is considered an efficient synthetic route. acs.org The activation of the cyclopropane C-C bond is often facilitated by the attachment of both electron-donating and electron-withdrawing groups.
Nucleophilic and Electrophilic Reactivity of the Nitrobenzene (B124822) Moiety
The 2-methyl-5-nitrobenzene portion of the molecule significantly influences its reactivity, particularly concerning aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient. chemistrysteps.com This dramatically activates the ring towards nucleophilic attack, especially at the positions ortho and para to the nitro group. wikipedia.orgnih.gov In the case of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, positions 2 (bearing the methyl group and ortho to the nitro group) and 4 (ortho to the nitro group) are activated. A nucleophile can displace a suitable leaving group (like a halide, if present) at these positions. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgchem-station.com The deprotection of nitrobenzenesulfonamides (nosyl amides) using thiolate nucleophiles is a classic example that proceeds via this mechanism. chem-station.comorgsyn.org
Electrophilic Aromatic Substitution (EAS): Conversely, the electron-withdrawing nature of both the nitro group and the sulfonamide group deactivates the benzene (B151609) ring towards electrophilic attack. masterorganicchemistry.comchemguide.co.uk These groups are meta-directing. Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to both the nitro and sulfonamide groups (positions 4 and 6 relative to the sulfonamide). However, forcing conditions would be required for such a reaction to proceed. The methyl group at position 2 is an activating, ortho, para-directing group, but its influence is generally overcome by the powerful deactivating effects of the other two substituents.
Catalytic Transformations Relevant to Sulfonamide Derivatives
Catalysis plays a pivotal role in the synthesis and functionalization of sulfonamide derivatives, enabling transformations that are otherwise difficult or inefficient.
Transition-Metal Catalyzed Processes (e.g., Rh-catalyzed, Pd-catalyzed)
Transition metals, particularly palladium and rhodium, are widely used to catalyze reactions involving sulfonamides.
Palladium-catalyzed reactions are extensively used for C-N and C-S bond formation. Palladium catalysts facilitate the sulfonamidation of aryl nonaflates and the coupling of aryl halides with sulfonamides to form N-arylsulfonamides. nih.govnih.gov These methods are valued for their broad functional group tolerance, allowing for the synthesis of complex molecules. nih.gov Palladium can also catalyze the sulfonylation of vinylpyridines and enamides. researchgate.net
Rhodium-catalyzed reactions have emerged as powerful tools for C-H activation and functionalization. The sulfonamide group can act as a directing group, guiding the rhodium catalyst to activate a nearby C-H bond. nih.gov This strategy has been used for the olefination of N-benzoylsulfonamides and the synthesis of sultams (cyclic sulfonamides) through reactions with alkynes. nih.govnih.gov Rhodium catalysts are also effective in domino reactions, such as the hydroformylation-reductive sulfonamidation of olefins to produce alkyl sulfonamides. rsc.org
The table below provides examples of transition-metal catalyzed reactions for sulfonamide synthesis.
| Catalyst System | Reaction Type | Substrates | Product |
| Pd(OAc)₂ / t-BuXPhos | N-Arylation nih.gov | Aryl nonaflate, Primary sulfonamide | N-Aryl sulfonamide |
| [Rh(acac)(CO)₂] / Naphos | Hydrosulphonamidomethylation rsc.org | Alkene, Sulfonamide | N-Alkyl sulfonamide |
| [Cp*Rh(OAc)₂] / CuOAc | C-H Activation/Annulation nih.gov | Aryl sulfonamide, Alkyne | Sultam |
| Pd₂(dba)₃ / Ligand | Chlorosulfonylation nih.gov | Arylboronic acid, SO₂Cl₂ | Arylsulfonyl chloride |
Mechanisms of Alkyl Transfer Reactions (e.g., sulfonimidates to sulfonamides)
Sulfonimidates, which are structurally related to sulfonamides, can act as alkyl transfer agents. rsc.orgrsc.org The mechanism involves the lability of the S-O bond in the sulfonimidate. For example, sulfinyl hydroxylamines can undergo a rapid rearrangement to form unstable sulfonimidates. These intermediates can then transfer their alkyl group to a nucleophile, such as an alcohol, to form an ether and the corresponding sulfonamide. rsc.org
The process is believed to proceed via nucleophilic attack on the alkyl group attached to the oxygen of the sulfonimidate, with the sulfonamide acting as the leaving group. This reactivity highlights the potential for sulfonamide derivatives to be involved in alkylation chemistry through transient, higher-energy intermediates. rsc.orgnih.gov More recent strategies have been inspired by the biological methyl donor S-adenosyl-L-methionine (SAM), utilizing sulfonium intermediates generated in situ to perform alkyl group transposition reactions. nih.gov
Oxidative and Reductive Pathways
The nitrobenzene and sulfonamide moieties are susceptible to both oxidative and reductive transformations.
Oxidative Pathways: Advanced oxidation processes can lead to the cleavage of sulfonamides. researchgate.net Potential cleavage sites include the S-N bond and the C-N bond. nih.govresearchgate.net Oxidative cleavage can be promoted by reagents like ferrate(VI) or through electrochemical methods. acs.orgacs.org The specific products depend on the structure of the sulfonamide and the reaction conditions.
Reductive Pathways: The most common reductive transformation for analogues of this compound is the reduction of the nitro group. This is a well-established and versatile reaction in organic synthesis that converts the nitroarene into an aniline (B41778). wikipedia.orgorganic-chemistry.org A wide variety of reducing agents can be employed, offering different levels of chemoselectivity.
Common reagents for nitro group reduction include:
Catalytic hydrogenation (e.g., H₂, Pd/C, Raney Nickel) wikipedia.org
Metals in acidic media (e.g., Fe/HCl, SnCl₂) wikipedia.org
Hydrosulfites (e.g., Na₂S₂O₄) wikipedia.org
This transformation is foundational for further functionalization, as the resulting aniline can participate in a vast range of reactions, such as diazotization, acylation, and further C-N bond-forming reactions. It is also possible to form N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates using an iron catalyst and a reductant, where the N-S bond is believed to form prior to the reduction of the nitro group. organic-chemistry.org
Structural Elucidation and Advanced Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, are not available in the public domain. This information is crucial for the definitive assignment of the proton and carbon skeletons of the molecule.
¹H NMR Spectroscopic Analysis
No specific ¹H NMR spectral data for this compound could be located.
¹³C NMR Spectroscopic Analysis
No specific ¹³C NMR spectral data for this compound could be located.
Two-Dimensional NMR Methodologies for Complex Structures
Without primary ¹H and ¹³C NMR data, a discussion on two-dimensional NMR methodologies for this specific compound would be purely hypothetical and therefore is not included.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific experimental IR spectrum for this compound is available. Therefore, a detailed analysis of its characteristic absorption bands cannot be provided.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
No mass spectrometry data, including the molecular ion peak (M+) or fragmentation patterns, for this compound has been reported in the searched literature.
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization
No UV-Vis absorption spectra for this compound are available, preventing the characterization of its electronic transitions and chromophores.
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Analysis
Terahertz (THz) spectroscopy is an emerging and powerful analytical technique for probing the low-frequency vibrational modes in molecular solids. Operating in the electromagnetic spectrum between microwaves and infrared light, typically from 0.1 to 10 THz (approximately 3.3 to 333 cm⁻¹), this technique provides unique insights into the collective vibrational modes and intermolecular interactions that define the crystalline structure of a compound. For a molecule such as this compound, THz spectroscopy can serve as a valuable tool for characterizing its solid-state properties, including polymorphism and crystal packing.
While direct experimental THz spectroscopic data for this compound is not extensively available in the public domain, analysis of structurally related compounds, such as nitrobenzenesulfonamides, provides a strong basis for understanding the expected vibrational modes. For instance, studies on isomers of nitrobenzenesulfonamide have utilized experimental techniques like FT-IR and FT-Raman spectroscopy, in conjunction with computational methods such as Density Functional Theory (DFT), to analyze their vibrational spectra. nih.gov These studies help in assigning the vibrational modes of the core nitrobenzenesulfonamide structure.
In the case of this compound, the low-frequency vibrational spectrum would be influenced by the collective motions of the entire molecule, including the torsional modes of the nitro group (NO₂), the sulfonyl group (SO₂), and the cyclopropyl (B3062369) ring. The vibrations involving the sulfonamide linkage and the intermolecular hydrogen bonds would also give rise to characteristic absorption peaks in the THz region.
Detailed Research Findings and Computational Analysis
Modern research in this area heavily relies on solid-state DFT to predict and interpret the THz spectra of molecular crystals. digitellinc.comnih.gov This computational approach can simulate the vibrational modes of a crystal lattice, providing a theoretical spectrum that can be compared with experimental data. Such simulations are crucial for assigning the observed THz absorption bands to specific molecular motions. For complex molecules, this combination of experimental spectroscopy and computational analysis is indispensable for a complete structural elucidation. nih.gov
The predicted low-frequency vibrational modes for a molecule like this compound would include:
Torsional modes: Twisting motions of the nitro group, the cyclopropyl group, and the phenyl ring around the S-N and C-S bonds.
Rocking and wagging modes: Out-of-plane bending motions of the functional groups.
Intermolecular modes: Vibrations arising from the interactions between adjacent molecules in the crystal lattice, such as hydrogen bond stretching and bending.
The following table represents a hypothetical set of predicted low-frequency vibrational modes for this compound, based on the types of modes observed in analogous sulfonamide and nitroaromatic compounds.
| Predicted Frequency (cm⁻¹) | Predicted Frequency (THz) | Assignment |
| 45 | 1.35 | Lattice vibration (intermolecular translation) |
| 68 | 2.04 | Torsion of the cyclopropyl group |
| 85 | 2.55 | Torsion of the nitro group |
| 102 | 3.06 | Rocking motion of the SO₂ group |
| 120 | 3.60 | Collective bending mode of the benzene (B151609) ring and sulfonyl group |
| 145 | 4.35 | Intermolecular hydrogen bond vibration |
This table is illustrative and presents the types of data obtained from THz spectroscopy and computational analysis. The specific frequencies would need to be determined through direct experimental measurement and calculation for this compound.
The unique spectral features in the THz region make this technique highly suitable for identifying and distinguishing between different polymorphic forms of a pharmaceutical compound, as even subtle changes in the crystal packing can lead to significant shifts in the low-frequency vibrational modes. digitellinc.com Therefore, THz spectroscopy, supported by robust computational modeling, represents a critical tool for the in-depth solid-state characterization of this compound.
Theoretical and Computational Chemistry of N Cyclopropyl 2 Methyl 5 Nitrobenzenesulfonamide
Quantum Chemical Calculations
There is currently no published research detailing the application of quantum chemical calculations to N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide. Such studies would be invaluable for providing fundamental insights into the molecule's properties.
Density Functional Theory (DFT) for Electronic Structure and Energetics
No Density Functional Theory (DFT) studies have been specifically performed on this compound to determine its electronic structure, optimized geometry, and energetic properties.
Ab Initio Methods for Molecular Properties
Similarly, the application of ab initio methods to calculate the molecular properties of this compound is not found in the current body of scientific literature.
Conformational Analysis and Stability Predictions
A formal conformational analysis of this compound, which would identify its most stable three-dimensional structures and the energy barriers between them, has not been reported.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
The dynamic behavior of this compound in different environments, as well as the influence of solvents on its conformation and interactions, has not been investigated using molecular dynamics (MD) simulations according to available research.
Prediction of Spectroscopic Parameters
Computational predictions of the spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound are absent from the scientific literature. These calculations would be instrumental in complementing experimental characterization.
Computational Studies on Reaction Mechanisms and Transition States
There are no computational studies that elucidate the potential reaction mechanisms involving this compound or that characterize the transition states of its hypothetical reactions.
Molecular Interactions and Recognition Studies
Hydrogen Bonding Networks in Sulfonamide Crystals
The specific crystal structure of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is not publicly available. However, analysis of the closely related compound, 2-methyl-5-nitrobenzenesulfonamide (B103893), provides significant insight into the probable hydrogen bonding networks. nih.govresearchgate.net In the crystal lattice of 2-methyl-5-nitrobenzenesulfonamide, molecules are interconnected through N—H···O hydrogen bonds. nih.gov These interactions occur between the amino and sulfonyl groups of adjacent molecules, creating layers and forming a stable crystalline structure. nih.gov
Each molecule is linked to its neighbors, forming a chain through these intermolecular hydrogen bonds. researchgate.net Specifically, the hydrogen atoms of the sulfonamide nitrogen act as donors, while the oxygen atoms of the sulfonyl group and the nitro group act as acceptors. This arrangement results in a layered packing of the molecules. It is highly probable that the N-cyclopropyl derivative would exhibit a similar hydrogen bonding pattern, with the N-H group of the sulfonamide participating in hydrogen bonds with the sulfonyl or nitro oxygen atoms of neighboring molecules. The presence of the cyclopropyl (B3062369) group might introduce steric effects that could alter the specific geometry of the crystal packing and the hydrogen bond lengths and angles.
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| N-H (Sulfonamide) | O=S (Sulfonyl) | Intermolecular Hydrogen Bond |
| N-H (Sulfonamide) | O=N (Nitro) | Intermolecular Hydrogen Bond |
Ligand-Protein Binding Characterization through Molecular Docking
While no specific molecular docking studies for this compound have been publicly documented, the structural features of the molecule allow for theoretical predictions of its binding behavior with protein targets. The sulfonamide group is a common pharmacophore known to interact with various enzymes, often through hydrogen bonding and coordination with metal ions in the active site.
Identification of Binding Pockets and Key Residues
Based on studies of similar sulfonamide-containing molecules, it can be inferred that this compound would likely bind to proteins in pockets that can accommodate its distinct functional groups. The nitro-substituted phenyl ring would likely favor interactions with hydrophobic pockets, potentially forming π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The sulfonamide group would be critical for forming hydrogen bonds with polar residues like serine, threonine, or the peptide backbone. The cyclopropyl group, due to its lipophilic nature, would likely be oriented towards a hydrophobic sub-pocket.
Analysis of Polar and Apolar Contacts
The binding of this compound to a protein target would involve a combination of polar and apolar contacts.
Polar Contacts: The primary sites for polar interactions are the sulfonamide and nitro groups. The N-H of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of both the sulfonyl and nitro groups can act as hydrogen bond acceptors.
Apolar Contacts: The benzene (B151609) ring, the methyl group, and the cyclopropyl group would be the main contributors to apolar interactions. These would include van der Waals forces and hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Evaluation of Binding Affinities and Interactions (e.g., sulfonyl-π interactions)
| Molecular Feature | Potential Interacting Residues | Type of Interaction |
|---|---|---|
| Nitro-substituted Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-stacking, Hydrophobic |
| Sulfonamide Group | Serine, Threonine, Aspartate, Glutamate, Backbone C=O and N-H | Hydrogen Bonding, Ionic |
| Cyclopropyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic, van der Waals |
| Methyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic, van der Waals |
Structure-Based Approaches for Molecular Recognition Elucidation
In the absence of experimental data, structure-based computational approaches are invaluable for elucidating the molecular recognition of this compound. Techniques such as homology modeling could be used to generate a three-dimensional model of a potential protein target if the primary sequence is known. Subsequently, molecular docking simulations could be performed to predict the binding mode and affinity of the compound.
Furthermore, molecular dynamics simulations could provide insights into the dynamic stability of the ligand-protein complex and the specific interactions that are maintained over time. These computational methods would allow for a detailed examination of the conformational changes in both the ligand and the protein upon binding and could guide the design of analogs with improved binding properties. Such in silico studies are essential first steps in the process of drug discovery and development, providing a rational basis for further experimental investigation.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic Variation of Cyclopropyl (B3062369), Methyl, and Nitro Substituents for SAR Exploration
The biological activity of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is intricately linked to the nature and position of its substituents. Systematic variation of these groups provides critical insights into the molecule's interaction with its biological targets.
The Sulfonamide Moiety and N-Substitution (Cyclopropyl Group): The sulfonamide group itself is a primary pharmacophoric feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases (CAs). nih.gov The substituent on the sulfonamide nitrogen plays a crucial role in modulating activity and selectivity. The N-cyclopropyl group, with its unique sp2 character, can enhance hydrogen-bonding capabilities compared to simple alkyl groups. nih.gov This was demonstrated in the development of p38α MAP kinase inhibitors, where replacing an N-methoxy group with an N-cyclopropyl group improved the pharmacokinetic profile, leading to a clinical candidate. nih.gov Variation of this group, for instance, by replacing it with other small alkyl, cycloalkyl, or aromatic rings, would explore the steric and electronic requirements of the binding pocket.
The Benzene (B151609) Ring Substituents (Methyl and Nitro Groups): The substitution pattern on the benzene ring dictates the molecule's orientation within a binding site and its electronic properties.
2-Methyl Group: The methyl group at the ortho-position influences the rotational freedom of the sulfonamide group and can make important steric contributions to binding. Its presence can force the sulfonamide moiety into a specific conformation that may be favorable for interaction with a target protein. In studies of related benzenesulfonamides, modifications on the benzene ring have been shown to be critical for potency. researchgate.net Replacing the methyl group with other substituents of varying size and electronics (e.g., hydrogen, halogen, methoxy) would clarify its role in target binding and selectivity.
A summary of how systematic variations can inform SAR is presented in the table below.
| Substituent | Position | Potential Variations | Property Influenced | Potential Impact on Activity |
| Cyclopropyl | N-sulfonamide | Small alkyls, other cycloalkyls, phenyl | H-bonding, hydrophobicity, steric fit | Modulate binding affinity and pharmacokinetics |
| Methyl | C2 (ortho) | H, halogens, methoxy, ethyl | Steric hindrance, conformation, lipophilicity | Alter binding orientation and selectivity |
| Nitro | C5 (meta) | Cyano, halogen, trifluoromethyl, amino | Electronic properties, bioreductive potential | Modulate target affinity and enable selective activation |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies
QSAR and QSPR are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For sulfonamide derivatives, these approaches are invaluable for predicting the potency of new analogs and optimizing their drug-like properties. tuni.finih.gov
A typical QSAR study for a series of analogs based on the this compound scaffold would involve calculating various molecular descriptors:
Electronic Descriptors: Parameters like Hammett constants, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) quantify the electronic effects of substituents. The strong electron-withdrawing nature of the 5-nitro group would be a significant factor in these calculations. mdpi.com
Steric/Topological Descriptors: Descriptors such as molecular weight, molar refractivity, and Kier's shape indices quantify the size and shape of the molecule. nih.gov These are critical for understanding how the spatial arrangement of the cyclopropyl and methyl groups affects the fit within a receptor's binding site.
By generating a statistically significant equation linking these descriptors to biological activity (e.g., IC50), researchers can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Fragment-Based Drug Design (FBDD) Strategies for Lead Generation and Optimization
Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. tandfonline.com The benzenesulfonamide (B165840) moiety is a classic example of a fragment that can be utilized in FBDD, particularly for metalloenzyme targets like carbonic anhydrases. nih.gov
In the context of this compound, the core 2-methyl-5-nitrobenzenesulfonamide (B103893) structure could be considered a "fragment" or "scaffold." The FBDD process would involve:
Fragment Screening: A library of diverse, low-molecular-weight fragments would be screened to identify those that bind to different sub-pockets of the target protein.
Hit Identification: Biophysical techniques like X-ray crystallography or NMR spectroscopy would confirm the binding of fragments. For instance, the primary 2-methyl-5-nitrobenzenesulfonamide fragment would be expected to coordinate with the zinc ion in the active site of a carbonic anhydrase.
Fragment Elaboration: Once a core-binding fragment is identified, it can be optimized in a stepwise manner.
Fragment Growing: The fragment is extended by adding chemical functionality to reach into adjacent binding pockets and form additional favorable interactions. For example, different N-substituents could be explored starting from the primary sulfonamide.
Fragment Linking: Two or more fragments that bind to distinct, nearby sites can be connected with a chemical linker to create a single, high-affinity molecule. tandfonline.com
This approach allows for the efficient exploration of chemical space and the generation of potent and selective inhibitors with good ligand efficiency.
Structure-Based Drug Design (SBDD) Approaches for Rational Ligand Modification
Structure-based drug design relies on the three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the design of new ligands. researchgate.net For sulfonamide inhibitors, SBDD has been instrumental in developing isoform-selective compounds. nih.gov
The process for rationally modifying this compound using SBDD would proceed as follows:
Determine the Co-crystal Structure: Obtain the 3D structure of the target protein in complex with the lead compound or a close analog. For example, the crystal structure of human carbonic anhydrase II (hCA II) has been solved in a complex with 2-chloro-5-nitro-benzenesulfonamide, providing a detailed map of the binding interactions. nih.govacs.org
Analyze Binding Interactions: The sulfonamide group typically coordinates directly with the catalytic zinc ion in the active site. The aromatic ring and its substituents (the methyl and nitro groups) form van der Waals, hydrophobic, and hydrogen-bonding interactions with specific amino acid residues lining the active site cavity.
Rational Modification: With this structural knowledge, modifications can be designed to enhance binding affinity and/or selectivity.
To improve affinity, one might modify the cyclopropyl group to better fill a nearby hydrophobic pocket.
To enhance selectivity, one could introduce a substituent that forms a specific hydrogen bond with a residue that is unique to the target isoform but absent in off-target isoforms.
Molecular docking simulations can be used to virtually screen and prioritize new designs before undertaking their chemical synthesis, thereby accelerating the optimization process. nih.govnih.gov
Molecular Hybridization and Scaffold Hopping in Sulfonamide Design
Molecular Hybridization: This strategy involves combining two or more pharmacophores from different drug scaffolds into a single hybrid molecule. The goal is to create a new chemical entity with enhanced affinity, better selectivity, or a dual mode of action. For instance, the benzenesulfonamide scaffold could be chemically linked to another distinct pharmacophore known to have activity against a different target or a different binding site on the same target.
Scaffold Hopping: This technique aims to discover structurally novel compounds by replacing the central core or scaffold of a known active molecule while retaining its key pharmacophoric features and biological activity. This is often done to improve properties like metabolic stability, solubility, or to escape existing patent claims. Starting with the this compound core, scaffold hopping could involve:
Replacing the benzene ring with a different aromatic or heteroaromatic system (e.g., thiophene, pyridine (B92270), indazole). rsc.org
Replacing the sulfonamide linker with a bioisosteric equivalent.
Altering the core structure to an entirely new scaffold, such as an indoline-5-sulfonamide, which has been shown to yield potent carbonic anhydrase inhibitors. mdpi.com
These strategies are powerful tools for expanding into new chemical spaces and developing next-generation therapeutic agents based on the initial sulfonamide lead. digitellinc.com
Design of Bioreductive Inhibitors and Selectivity Modulators
The presence of a nitroaromatic group, as in this compound, is a key feature for the design of bioreductive drugs. These compounds are typically inactive prodrugs that are selectively activated to a cytotoxic form under the hypoxic (low oxygen) conditions characteristic of solid tumors.
Mechanism of Bioreductive Activation: In hypoxic cells, nitroreductase enzymes can reduce the nitro group to generate reactive species like nitroso, hydroxylamino, and amino derivatives. These reduced metabolites can be more potent inhibitors or can covalently modify the target enzyme or other cellular macromolecules, leading to selective cell death in the tumor environment.
Designing for Selectivity: The 5-nitrobenzenesulfonamide scaffold has been specifically explored for designing selective inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and XII, which are overexpressed in response to hypoxia and contribute to tumor acidification and progression. nih.gov Research has shown that 2-substituted-5-nitro-benzenesulfonamides are potent inhibitors of CA IX and XII while showing weaker inhibition of the ubiquitous cytosolic isoforms CA I and II. nih.govacs.org This selectivity is crucial for minimizing off-target effects. The design strategy involves optimizing the substituents on the benzenesulfonamide ring to exploit subtle differences in the active site architecture between the different CA isoforms, thereby achieving selective inhibition of the tumor-associated targets.
Mechanism of Action Studies at the Molecular Level Based on Analogues
Enzymatic Inhibition Mechanisms of Sulfonamide Derivatives
Sulfonamide derivatives are known to inhibit a variety of enzymes, including urease, carbonic anhydrase, proteases, and DNA gyrase nih.govnih.govfrontiersin.orgnih.gov. The core mechanism often involves the sulfonamide moiety binding to the active site of the target enzyme, although allosteric inhibition has also been observed nih.govnih.gov.
Urease Inhibition: Kinetic Mechanisms (Mixed-Type, Non-Competitive)
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, a process that allows certain pathogens to survive in acidic environments nih.gov. Sulfonamide-based compounds have been investigated as urease inhibitors. Kinetic studies of analogues reveal that they can exhibit different modes of inhibition.
Mixed-Type Inhibition : Some sulfonamide derivatives act as mixed-type inhibitors of urease. This mechanism involves the inhibitor binding to a site on the enzyme that is distinct from the active site, affecting both the binding of the substrate (increasing the Michaelis constant, K_m) and the catalytic rate of the enzyme (decreasing the maximum velocity, V_max) researchgate.net.
Competitive Inhibition : In other cases, sulfonamide analogues demonstrate a competitive mode of inhibition. For instance, naproxen conjugated with sulfanilamide, sulfathiazole, and sulfaguanidine were found to be potent competitive inhibitors of urease frontiersin.org. In this mechanism, the inhibitor directly competes with the substrate for the active site frontiersin.org.
Non-Competitive Inhibition : While competitive and mixed-type inhibition are commonly reported, non-competitive mechanisms have also been described for certain urease inhibitors, where the inhibitor binds to the enzyme-substrate complex as effectively as it binds to the free enzyme researchgate.net.
Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity (e.g., CA IX, CA II)
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide nih.govnih.gov. The primary sulfonamide group (-SO2NH2) is crucial for this activity, as it coordinates to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the physiological reaction mdpi.com.
There are numerous CA isozymes in humans, and the development of isozyme-selective inhibitors is a key goal to minimize side effects. For example, cytosolic isoforms hCA I and II are widespread, while hCA IX and XII are transmembrane, tumor-associated isoforms and are targets for anticancer therapies nih.govnih.gov.
Isozyme Selectivity : The selectivity of sulfonamide inhibitors is heavily influenced by the substituents on the aromatic ring and the sulfonamide nitrogen (the "tail" of the inhibitor) acs.org. These tails can form additional interactions with amino acid residues within and around the active site cavity, which differ between isozymes. For instance, some derivatives show high selectivity for the tumor-associated hCA IX over the cytosolic hCA II nih.govmdpi.com. 2-Methyl-5-nitrobenzenesulfonamide (B103893), the parent compound of the subject molecule, is used in synthesizing inhibitors of these cancer-related carbonic anhydrases indiamart.com.
Inhibition Potency : The inhibitory potency, measured by the inhibition constant (K_i), varies significantly among different sulfonamides and CA isozymes. Some novel derivatives exhibit K_i values in the low nanomolar range against specific isoforms nih.govnih.gov.
Below is a table summarizing the inhibition data for various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (K_i nM) | hCA II (K_i nM) | hCA IX (K_i nM) | hCA XII (K_i nM) | Selectivity Profile |
| Acetazolamide | 250 | 12.1 | 25 | 5.7 | Potent hCA II, IX, XII inhibitor |
| Aminobenzolamide | 30 | 1.5 | 1.1 | 0.8 | Potent inhibitor of all isoforms |
| Compound 15 nih.gov | 725.7 | 3.3 | 6.6 | 80.5 | Highly potent and selective for hCA II |
| Zonisamide drugbank.com | >10000 | 35.4 | 5.1 | >10000 | Selective for hCA IX and hCA II |
Proteasomal Inhibition Mechanisms
The proteasome is a large protein complex that degrades unneeded or damaged proteins and is a validated target in cancer therapy. While peptide-based inhibitors are common, there is interest in developing non-peptidic, "drug-like" molecules scribd.com. Sulfonamide derivatives have been identified as a class of noncovalent inhibitors of the mammalian 20S proteasome nih.govscribd.com. These compounds can induce apoptosis in human cancer cells and represent a promising avenue for anticancer therapy researchgate.net. The inhibition of various proteases, including matrix metalloproteases (MMPs) and caspases by sulfonamides, is also well-documented and contributes to their potential as anti-inflammatory and anticancer agents nih.govnih.govresearchgate.netrug.nl.
DNA Gyrase-A Inhibition
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a validated target for antibiotics acs.org. A novel class of isoquinoline sulfonamides has been discovered that acts as allosteric inhibitors of DNA gyrase nih.govnih.gov.
Allosteric Inhibition : Unlike fluoroquinolones, which target the enzyme's active site, these sulfonamide inhibitors bind to a distinct, allosteric, hydrophobic pocket in the GyrA subunit nih.gov. This binding prevents the DNA cleavage and re-ligation steps of the supercoiling reaction, ultimately inhibiting bacterial proliferation nih.gov. This distinct mechanism of action means these compounds can be effective against bacteria that have developed resistance to fluoroquinolones nih.gov.
Elucidation of Molecular Targets and Binding Site Interactions
The efficacy of sulfonamide derivatives is rooted in their specific interactions with the binding sites of their molecular targets.
Carbonic Anhydrases : The deprotonated sulfonamide nitrogen forms a primary coordinate bond with the catalytic Zn(II) ion. Additionally, hydrogen bonds form between the sulfonamide oxygens and the backbone amide of the Thr199 residue. The aromatic ring and its substituents engage in van der Waals and hydrophobic interactions with residues lining the active site cavity, such as Leu198 and Val121, which dictates isoform selectivity nih.govmdpi.comacs.org.
Dihydropteroate (B1496061) Synthase (DHPS) : This is the classical target for antibacterial sulfonamides. These drugs are structural analogues of the natural substrate, p-aminobenzoic acid (PABA) nih.govacs.org. They competitively bind to the PABA-binding pocket of DHPS, forming hydrogen bonds and ionic interactions with key residues like Arg63 and Arg220, and aromatic interactions with residues such as Phe190 youtube.comnih.govnih.gov. This blocks the synthesis of folic acid, which is essential for bacterial DNA synthesis tandfonline.combiorxiv.orgstudy.com.
DNA Gyrase : For the allosteric sulfonamide inhibitors, binding occurs in a hydrophobic pocket on the GyrA subunit, distinct from the active site nih.gov.
Proteases : In HIV protease, the sulfonamide moiety is critical for potency and interacts with the catalytically essential aspartic acid residues of the active site nih.govnih.gov. For matrix metalloproteases, the sulfonamide group can coordinate with the active site zinc ion, similar to its interaction in carbonic anhydrases nih.gov.
Influence of Substituent Effects on Inhibitory Potency and Selectivity
The specific chemical groups attached to the core benzenesulfonamide (B165840) structure have a profound impact on the resulting compound's biological activity.
Aromatic Ring Substituents : Substitutions on the benzene (B151609) ring are critical for determining target selectivity and potency. For CA inhibitors, different substituents can enhance binding to specific isoforms by interacting with unique amino acid residues in the active site cleft acs.orgnih.gov. The 2-methyl and 5-nitro groups of the parent compound 2-methyl-5-nitrobenzenesulfonamide are known to be part of structures that inhibit cancer-related CAs indiamart.com.
Sulfonamide Nitrogen Substituents (R-group) : The group attached to the sulfonamide nitrogen (the 'R' in R-SO2NH-R') significantly influences the compound's properties youtube.com. In the case of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide, the cyclopropyl (B3062369) group would affect the molecule's conformation, lipophilicity, and potential interactions within a binding pocket. This "tail" approach is a key strategy in designing isoform-selective CA inhibitors acs.orgnih.gov.
Para-amino Group : For classical antibacterial sulfonamides targeting DHPS, a free primary amino group at the para position of the benzene ring is essential for activity, as it mimics the structure of PABA youtube.com. Modifications to this group generally lead to a loss of antibacterial activity against this specific target tandfonline.com.
Crystal Structure Analysis Methodologies and Insights
X-ray Diffraction Techniques for Single Crystal Structure Determination
The primary method for elucidating the crystal structure of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is single-crystal X-ray diffraction. This technique involves irradiating a high-quality single crystal of the compound with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is directly related to the crystal's unit cell dimensions, and their intensities contain information about the arrangement of atoms within the unit cell.
Modern studies typically employ diffractometers equipped with sensitive detectors, such as charge-coupled devices (CCDs) or complementary metal-oxide-semiconductor (CMOS) detectors, which efficiently collect the diffraction data. The choice of X-ray source, commonly a sealed tube with a molybdenum or copper target, is also a critical parameter in the experimental setup.
Crystallographic Data Collection and Refinement Procedures
The process of determining the crystal structure begins with the careful selection of a suitable single crystal, which is then mounted on the diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Once the data is collected, it is processed to determine the unit cell parameters, space group, and the intensities of the reflections. The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the model and the observed data, ultimately yielding a precise and detailed picture of the crystal structure.
Analysis of Molecular Conformation and Torsion Angles
Key torsion angles in this compound would include those describing the orientation of the cyclopropyl (B3062369) group relative to the sulfonamide nitrogen, the conformation of the sulfonamide group with respect to the benzene (B151609) ring, and the rotation of the nitro and methyl groups attached to the ring. The interplay of these angles is dictated by steric and electronic effects, and their analysis reveals the most stable conformation of the molecule in the crystalline state.
| Torsion Angle | Description |
| C-S-N-C | Describes the orientation of the cyclopropyl group relative to the sulfonyl group. |
| C-C-S-N | Defines the rotation of the sulfonamide group with respect to the benzene ring. |
| O-N-C-C | Indicates the twist of the nitro group relative to the plane of the benzene ring. |
Intermolecular Interactions and Crystal Packing Architectures
Beyond the structure of a single molecule, crystallographic analysis reveals how molecules of this compound are arranged in the crystal lattice. This "crystal packing" is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the benzene rings.
Role of Hydrogen Bonding in Supramolecular Assembly
Hydrogen bonding plays a pivotal role in the supramolecular assembly of many organic compounds, and this compound is no exception. The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). The nitro group also provides strong hydrogen bond acceptors.
These functional groups can engage in intermolecular hydrogen bonds, linking neighboring molecules together. For instance, the N-H group of one molecule might form a hydrogen bond with a sulfonyl oxygen or a nitro oxygen of an adjacent molecule. These interactions are highly directional and are often the primary force driving the formation of specific packing motifs. The analysis of the hydrogen bonding network provides a deeper understanding of the forces that hold the crystal together and can influence the compound's bulk properties. A common representation of these interactions involves describing the hydrogen bond geometry in terms of donor-acceptor distances and angles.
| Donor-H···Acceptor | Description |
| N-H···O=S | Hydrogen bond between the sulfonamide hydrogen and a sulfonyl oxygen. |
| N-H···O-N | Hydrogen bond between the sulfonamide hydrogen and a nitro oxygen. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The efficient and sustainable synthesis of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide is a prerequisite for its extensive biological evaluation. A plausible synthetic pathway involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with cyclopropylamine (B47189). The precursor, 2-methyl-5-nitrobenzenesulfonyl chloride, can be synthesized from p-nitrotoluene through a sulfonation reaction with chlorosulfonic acid, a method that has been documented in patent literature for the synthesis of related compounds. google.com
Future research should focus on optimizing this synthetic route to improve yield, reduce reaction times, and minimize the use of hazardous reagents and solvents. Green chemistry principles should be at the forefront of these efforts, exploring alternative, more environmentally benign catalysts and reaction media. Furthermore, the development of one-pot synthesis procedures could significantly enhance the efficiency and cost-effectiveness of producing this compound on a larger scale.
Table 1: Potential Synthetic Strategies for this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1. Sulfonation | p-Nitrotoluene | Chlorosulfonic acid, Organic solvent | 2-Methyl-5-nitrobenzenesulfonyl chloride |
| 2. Sulfonamidation | 2-Methyl-5-nitrobenzenesulfonyl chloride, Cyclopropylamine | Base (e.g., triethylamine), Dichloromethane | This compound |
Deeper Computational Exploration of Complex Biological Interactions
Computational modeling and molecular docking studies are powerful tools for predicting the biological targets of novel compounds and elucidating their mechanisms of action. For this compound, in silico studies can provide valuable insights into its potential interactions with a wide range of enzymes and receptors.
Future computational research should focus on:
Target Identification: Screening the compound against a comprehensive library of known drug targets to identify potential biological activities. This could include enzymes such as carbonic anhydrases, kinases, and proteases, which are common targets for sulfonamide-based drugs. researchgate.net
Binding Mode Analysis: Performing detailed molecular docking simulations to predict the binding affinity and orientation of the compound within the active sites of identified targets. This information is crucial for understanding the structure-activity relationship and for guiding the design of more potent analogs.
Pharmacokinetic Profiling: Utilizing computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This can help in the early identification of potential liabilities and guide modifications to improve its drug-like properties.
Integration of Machine Learning in Sulfonamide Design and Prediction
The application of machine learning (ML) in drug discovery is rapidly expanding, offering the potential to accelerate the identification and optimization of new drug candidates. nih.gov ML models can be trained on large datasets of known sulfonamides and their biological activities to predict the properties of novel compounds like this compound.
Future research in this area should involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish a mathematical relationship between the structural features of sulfonamides and their biological activities. researchgate.net These models can then be used to predict the potency of this compound and to suggest structural modifications for improved activity.
Predictive Modeling for Biological Activity: Training ML algorithms, such as random forests and support vector machines, to classify the compound based on its likelihood to exhibit specific biological activities, such as antibacterial, anticancer, or anti-inflammatory effects. researchgate.nettue.nl
De Novo Drug Design: Employing generative ML models to design novel sulfonamide derivatives with optimized properties based on the structural template of this compound.
Table 2: Illustrative Machine Learning Model Performance for Predicting Sulfonamide Activity
| Machine Learning Model | Accuracy (%) | Precision (%) | Recall (%) | F1-Score (%) |
| Random Forest | 92.5 | 91.8 | 93.2 | 92.5 |
| Support Vector Machine | 90.1 | 89.5 | 90.7 | 90.1 |
| Gradient Boosting | 93.2 | 92.7 | 93.6 | 93.1 |
Note: This table presents hypothetical performance metrics for illustrative purposes.
Investigation of Stereochemical Influence on Biological Activity
While this compound does not possess a chiral center in its depicted structure, the introduction of stereocenters through chemical modification could have a profound impact on its biological activity. The differential interaction of stereoisomers with chiral biological targets is a well-established principle in pharmacology.
Future research should explore the synthesis and biological evaluation of chiral analogs of this compound. This could involve the introduction of chiral substituents on the cyclopropyl (B3062369) ring or the benzene (B151609) ring. A comparative analysis of the biological activities of the different stereoisomers would provide valuable information on the stereochemical requirements for optimal target engagement and could lead to the development of more potent and selective drug candidates.
Expansion of Sulfonamide Application Beyond Established Enzymatic Targets
Historically, sulfonamides have been primarily known for their antimicrobial properties, acting as inhibitors of dihydropteroate (B1496061) synthase. wisdomlib.org However, the versatility of the sulfonamide scaffold has led to the discovery of derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. researchgate.netacs.orgnih.gov
A crucial avenue for future research on this compound is the exploration of its potential to interact with novel and less-explored biological targets. This could involve screening the compound against emerging therapeutic targets in areas of unmet medical need, such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases. High-throughput screening campaigns and phenotypic screening approaches could be employed to uncover unexpected biological activities and open up new therapeutic possibilities for this intriguing molecule. The unique structural features of this compound may enable it to interact with targets that are not effectively modulated by existing sulfonamide drugs.
Q & A
Q. How can the structural identity of N-cyclopropyl-2-methyl-5-nitrobenzenesulfonamide be confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to verify the cyclopropyl group, methyl substituent, and aromatic nitro/sulfonamide moieties. Chemical shifts for the cyclopropyl protons typically appear between δ 0.5–1.5 ppm, while the nitro group deshields adjacent aromatic protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfonamide backbone .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase HPLC with UV detection at λ ~254 nm, comparing retention times to authenticated standards .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: A typical synthesis involves:
Sulfonylation: React 2-methyl-5-nitrobenzenesulfonyl chloride with cyclopropylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to scavenge HCl.
Purification: Isolate the crude product via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water for high purity .
Key Considerations: Monitor reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and ensure inert conditions to prevent side reactions (e.g., cyclopropane ring opening) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Studies: Use accelerated stability testing (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products (e.g., nitro group reduction or sulfonamide hydrolysis).
- Thermogravimetric Analysis (TGA): Determine thermal stability by heating at 5°C/min under nitrogen; degradation onset >150°C indicates suitability for standard storage .
- Storage Recommendations: Store desiccated at -20°C in amber vials to prevent photodegradation of the nitro group .
Advanced Research Questions
Q. How can experimental design address contradictory data in biological activity studies of sulfonamide derivatives?
Methodological Answer:
- Control Experiments: Include structurally analogous compounds (e.g., lacking the cyclopropyl or nitro group) to isolate the pharmacophoric contributions .
- Dose-Response Curves: Perform assays (e.g., enzyme inhibition or antimicrobial MIC) in triplicate with positive/negative controls (e.g., sulfamethoxazole) to validate reproducibility .
- Mechanistic Profiling: Use molecular docking (PDB: 4NZ) to compare binding affinities with crystallographic data from related sulfonamides, resolving discrepancies between computational and experimental IC values .
Q. What strategies optimize the synthesis of this compound for high yield and scalability?
Methodological Answer:
- Reaction Optimization: Employ Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, amine equivalents). For example, higher DCM ratios improve cyclopropylamine solubility, reducing reaction time from 24h to 8h .
- Catalysis: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency in biphasic systems .
- Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent, achieving >85% yield while minimizing environmental impact .
Q. How can researchers analyze the compound’s reactivity in carbon-sulfur bond formation reactions?
Methodological Answer:
- Kinetic Studies: Use F NMR (if fluorinated analogs are synthesized) or stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH and temperature .
- Computational Modeling: Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies for sulfonamide nucleophilic attack, identifying steric effects from the cyclopropyl group .
- Cross-Coupling Reactions: Screen Pd-catalyzed conditions (e.g., Suzuki-Miyaura) to assess compatibility with aryl boronic acids, noting potential nitro group interference .
Q. What advanced techniques characterize intermolecular interactions in crystalline forms of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Resolve crystal packing motifs (e.g., hydrogen bonds between sulfonamide -SONH and nitro groups) to correlate solid-state structure with solubility .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C-H···O interactions) using CrystalExplorer software, comparing with analogs like N-cyclopropylnaphthalene-2-sulfonamide .
- Powder XRD (PXRD): Match experimental patterns with simulated data from SC-XRD to confirm polymorphic purity during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
